molecular formula C20H20N4O5S2 B2994749 2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941971-81-9

2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2994749
CAS No.: 941971-81-9
M. Wt: 460.52
InChI Key: FNZMFAVCGZBBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N4O5S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial activity against species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The structure-activity relationship of these compounds suggests potential utility in designing new antimicrobial agents (Patel et al., 2011), (Patel & Patel, 2012).

Antiviral Activities

  • Some derivatives have been investigated for their antiviral activities, particularly against HIV-1 and HIV-2. The studies focus on the synthesis and structural analysis of these compounds to understand their mechanism of action and potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Anti-Inflammatory Activities

  • Research into the anti-inflammatory properties of certain derivatives has shown promising results in vitro and in vivo models. These studies contribute to the understanding of how these compounds can be developed as potential anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Antiproliferative Activities

  • Investigations into the antiproliferative effects of these compounds against various cancer cell lines have been conducted, with some derivatives exhibiting significant inhibitory activity. These findings highlight the potential of such derivatives in cancer research and therapy (Kommula, Polepalli, Jain, & Murty, 2018).

Synthesis and Structural Analysis

  • Several studies focus on the synthesis, crystal structure, and characterization of these derivatives. The insights gained from these studies are crucial for the development of new compounds with enhanced biological activities. Techniques such as microwave-assisted synthesis, crystallography, and Hirshfeld Surface Analysis (HAS) have been employed to optimize the synthesis process and understand the molecular structure of these compounds (Said et al., 2020).

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-31(28,29)16-5-2-14(3-6-16)12-19(25)22-8-10-23(11-9-22)20-21-17-7-4-15(24(26)27)13-18(17)30-20/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZMFAVCGZBBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.